4-Hydrazino-3-nitropyridine
Overview
Description
4-Hydrazino-3-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It has an average mass of 154.127 Da and a mono-isotopic mass of 154.049072 Da .
Synthesis Analysis
The synthesis of nitropyridines, which are precursors to 4-Hydrazino-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis
The molecular structure of 4-Hydrazino-3-nitropyridine consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
4-Hydrazino-3-nitropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 341.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.5±3.0 kJ/mol and a flash point of 160.0±23.7 °C .Scientific Research Applications
Cyclotransformation and Chemical Reactions
The interaction of 3-nitropyridine-2(1H)-one and its derivatives with hydrazine hydrate leads to various cyclotransformations, forming compounds like pyrazole and carbodihydrazide. These transformations are indicative of the reactivity of 4-hydrazino-3-nitropyridine in synthesizing novel chemical structures, providing a pathway for creating diverse chemical entities for further research applications (Smolyar & Yutilov, 2008).
Synthesis of Pyrido-as-Triazines
The conversion of 4-chloro-3-nitropyridine with hydrazine hydrate and subsequent reactions lead to the synthesis of pyrido-as-triazines, a class of compounds with potential applications in material science and possibly as pharmacophores in medicinal chemistry (Lewis & Shepherd, 1971).
Electrochemical Reduction Studies
Studies on the electrochemical reduction of 4-nitropyridine provide insights into the reduction mechanisms of nitroaromatic compounds in aqueous media, crucial for understanding the chemical behavior of nitro compounds and their potential applications in electrochemistry and environmental remediation (Lacasse et al., 1993).
Structural Analysis and Spectroscopy
Detailed structural analysis and spectroscopic studies on pyridine derivatives, including 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, reveal the complexities of intramolecular interactions. These studies are essential for the development of new materials and the understanding of molecular properties (Tranfić et al., 2011).
Anticancer Research
The synthesis and evaluation of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines demonstrate the potential of derivatives of 4-hydrazino-3-nitropyridine in anticancer research. These compounds exhibit activity against cancer cell lines, highlighting the role of such chemical entities in developing new therapeutic agents (Capps et al., 1992).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that hydrazinopyridines, a class of compounds to which 4-hydrazino-3-nitropyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .
Mode of Action
The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This characteristic is of interest, particularly in the creation of effective chemical pharmaceutical products and pesticides .
Biochemical Pathways
Products obtained on the basis of hydrazinopyridines have been found to have anti-inflammatory, antiulcer, and other types of activity .
Result of Action
It is known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides .
properties
IUPAC Name |
(3-nitropyridin-4-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMWVURSDQRNDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400818 | |
Record name | 4-Hydrazino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33544-42-2 | |
Record name | 4-Hydrazino-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-hydrazino-3-nitropyridine in the synthesis described in the research paper?
A1: 4-Hydrazino-3-nitropyridine acts as a binucleophile, reacting with α,β-unsaturated β-aminonitriles (compound 1 in the paper) to form hydrazones of β-keto acids (compound 3 in the paper) []. This reaction is driven by the nucleophilic character of the hydrazine moiety and the electrophilic nature of the carbonyl group in the α,β-unsaturated β-aminonitrile.
Q2: What happens to the hydrazone intermediate formed from 4-hydrazino-3-nitropyridine?
A2: The hydrazone intermediate (compound 3) undergoes a base-catalyzed cyclization []. This intramolecular reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring onto the electrophilic carbon of the nitrile group, ultimately forming the pyrazolo[3,2-c]pyrido[4,3-e][1,2,4]triazine-5-oxide ring system (compound 8).
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